molecular formula C9H17N3O2S B2496721 Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate CAS No. 344332-90-7

Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate

Cat. No.: B2496721
CAS No.: 344332-90-7
M. Wt: 231.31
InChI Key: IZVDDSBUAUZBIF-UHFFFAOYSA-N
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Description

Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate (CAS 344332-90-7) is a chemical compound with the molecular formula C 9 H 17 N 3 O 2 S and a molecular weight of 231.32 g/mol [ 1 ]. This piperazine derivative is primarily investigated for its role as an arginase inhibitor in preclinical research [ 4 ]. Arginase is an enzyme that competes with nitric oxide synthase (NOS) for the substrate L-arginine, and its inhibition is a significant therapeutic strategy for conditions where nitric oxide bioavailability is reduced [ 4 ]. Research involving this compound and its analogues focuses on a range of potential applications, including the study and treatment of cardiovascular diseases , pulmonary hypertension , erectile dysfunction , and neurodegenerative disorders [ 4 ]. Researchers value this compound for exploring disease mechanisms related to the L-arginine metabolism pathway. The product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-3-14-9(13)12-6-4-11(5-7-12)8(15)10-2/h3-7H2,1-2H3,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVDDSBUAUZBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with ethyl chloroformate and methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Piperazine, ethyl chloroformate, and methyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: Piperazine is first reacted with ethyl chloroformate to form the intermediate ethyl piperazine-1-carboxylate. This intermediate is then treated with methyl isothiocyanate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for quality control and product purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted piperazine derivatives with new functional groups.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate has several notable applications across various fields:

Chemistry

  • Building Block for Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of novel piperazine derivatives, which can possess unique chemical properties and biological activities .

Biology

  • Biological Activity Studies: This compound has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific biological targets, modulating enzyme activity and influencing metabolic pathways.
  • Mechanism of Action: The compound may bind to enzymes or receptors, affecting their activity. Research indicates that it could inhibit key enzymes involved in disease processes, although further studies are needed to elucidate these mechanisms fully .

Medicine

  • Drug Development: this compound is being explored as a potential drug candidate for various therapeutic applications, including its role in treating infections and cancer .
  • Therapeutic Potential: Its unique structural features allow for modifications that can enhance its efficacy and selectivity towards specific biological targets .

Industry

  • Specialty Chemicals Production: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Studies:
    • Research indicated that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its potential use as an antibiotic agent .
  • Cancer Research:
    • Preliminary findings suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions, warranting further investigation into its anticancer properties .
  • Enzyme Inhibition:
    • Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways of pathogens, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The piperazine scaffold is highly modular, with substituents influencing electronic, steric, and solubility properties. Key analogs and their distinguishing features include:

Ethyl 4-[(2,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate ()
  • Structure : Differs by the substitution of a 2,5-dimethylphenyl group on the thiocarbamoyl moiety instead of a methyl group.
  • Implications :
    • Increased steric bulk may reduce membrane permeability compared to the methyl-substituted analog.
    • The aromatic ring could enhance π-π stacking interactions in biological targets.
Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate ()
  • Structure : Features a phenyl group on the thiocarbamoyl moiety.
  • Key Findings :
    • Forms stable complexes with Ni(II), Zn(II), and Cd(II), suggesting strong metal-binding capacity due to the sulfur atom .
    • The methyl substitution in the target compound may weaken metal coordination compared to phenyl derivatives.
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate ()
  • Structure : Replaces the thiocarbamoyl group with a hydroxyethyl-sulfonylphenyl moiety.
  • Implications: The hydroxyl and sulfonyl groups enhance solubility in polar solvents, unlike the hydrophobic thiocarbamoyl group. Potential for targeting sulfonamide-sensitive enzymes or receptors.

Physicochemical Properties

A comparative table of molecular weights and substituent effects is provided below:

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Predictions
Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate ~257.34* Methylcarbamothioyl, ethyl ester Moderate (ester and thiocarbamoyl)
Ethyl 4-[(2,5-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate () ~372.47* 2,5-Dimethylphenylcarbamothioyl Low (aromatic bulk)
Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate () ~319.40* Phenylthiocarbamoyl Low (hydrophobic phenyl)
Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate () ~307.34* Amino, fluorophenyl High (amino group)

*Calculated based on structural formulas.

Antimycobacterial Activity
  • Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate () :
    • Exhibits 94% inhibition of Mycobacterium tuberculosis growth, attributed to the xanthone moiety’s planar aromatic system .
    • The target compound’s thiocarbamoyl group lacks such extended conjugation, likely reducing antimycobacterial potency.
Antitumor Activity
  • The methylcarbamothioyl group may offer different binding modes, possibly targeting thiol-dependent enzymes.
Metal Complexation ()
  • Phenylthiocarbamoyl derivatives form stable metal complexes, while methyl substitution may reduce chelation efficacy due to weaker electron donation.

Biological Activity

Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₄N₂O₂S
  • Molecular Weight : 202.29 g/mol
  • Structure : The compound features a piperazine ring with a methylcarbamothioyl group and an ethyl ester functional group.

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • Nitric Oxide Production : This compound has been shown to enhance nitric oxide (NO) synthesis, which plays a crucial role in various physiological processes including vasodilation and immune response modulation .
  • Anti-inflammatory Activity : this compound may inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8, thereby reducing inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially through inhibition of cysteine biosynthesis, which is critical for bacterial survival .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1In vitro assays on macrophagesIncreased NO production and decreased IL-6 levels were observed, indicating anti-inflammatory effects .
Study 2Antimicrobial susceptibility testingShowed significant inhibition of growth in Salmonella enterica at concentrations above 10 µM .
Study 3Cytotoxicity assaysDemonstrated low cytotoxicity in human cell lines, suggesting a favorable safety profile for therapeutic use .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption (0.9)
  • Blood-Brain Barrier Penetration : Moderate penetration (0.7)
  • P-glycoprotein Interaction : Non-inhibitor status suggests limited drug-drug interactions via this pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Ethyl 4-(methylcarbamothioyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of piperazine derivatives with methylcarbamothioyl groups. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmosphere to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., thioamide formation) to prevent decomposition .
  • Yield optimization : Monitor progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the piperazine ring and methylcarbamothioyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What computational tools are suitable for predicting the compound’s reactivity or stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thiourea moiety to predict susceptibility to hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to guide solvent selection for reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during characterization?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare experimental MS/MS fragments with in silico predictions (e.g., CFM-ID) .
  • Crystallography : If single crystals are obtainable, X-ray diffraction (using SHELX programs) resolves ambiguities in stereochemistry .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl) at the piperazine carboxylate to enhance membrane permeability .
  • Salt formation : Pair the compound with counterions (e.g., HCl) to improve aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA-based carriers for sustained release in in vivo models .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the methylcarbamothioyl group with sulfonamide or urea moieties to modulate hydrogen-bonding interactions .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., piperazine’s role in target binding) .
  • Example SAR Table :
DerivativeModificationIC50 (Target A)IC50 (Off-target B)
ParentNone1.2 µM8.5 µM
Derivative 1Sulfonamide0.7 µM12.3 µM
Derivative 2Fluorinated0.3 µM0.9 µM
Data adapted from kinase inhibition assays

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic assays : Measure KiK_i values via competitive inhibition assays using fluorogenic substrates .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) to recombinant enzymes (e.g., immobilized kinase domains) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust protonation states of the piperazine ring and use explicit solvent models in AutoDock Vina .
  • Cryo-EM or X-ray co-crystallography : Resolve bound conformations to validate docking poses .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temp0–5°C (thiourea step)Prevents decomposition
CatalystDMAP (10 mol%)Accelerates acylation
PurificationPrep-HPLC (C18 column)>99% purity

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